molecular formula C12H19NO B046133 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine CAS No. 26583-34-6

2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine

Cat. No. B046133
CAS RN: 26583-34-6
M. Wt: 193.28 g/mol
InChI Key: VUXYWKZEEIITOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves intricate chemical processes. For example, the synthesis of 2-phenoxy ethylamine and its derivatives involves reactions of 2-aminoethanols with chloronitrobenzene and base-catalysed Smiles rearrangement, reflecting a complex synthesis pathway that could be analogous to the synthesis of 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine (Knipe, Sridhar, & Lound-Keast, 1977).

Molecular Structure Analysis

The molecular structure and conformation of related β-blocker molecules, such as 2-phenoxy ethylamine, have been investigated using mass-selected, resonant two-photon ionisation (R2PI), infrared ion-dip spectroscopy, and ab initio calculations, highlighting the compound's structural intricacies (Macleod & Simons, 2004).

Chemical Reactions and Properties

Chemical reactions involving 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine derivatives, such as its interaction with Cu(II), have been explored, indicating the compound's ability to form stable mono- and dinuclear complexes and its coordination properties towards various metal ions (Ambrosi et al., 2003).

Physical Properties Analysis

Research on compounds with structural similarities provides insight into their physical properties. For instance, the crystal structure analysis of related compounds reveals their solid-state conformations, indicating the role of intramolecular hydrogen bonding and molecular orientation (Raghuvarman et al., 2014).

Scientific Research Applications

Molecular Conformation and Hydration Effects

A study by Macleod and Simons (2004) investigated the molecular conformation and structure of 2-phenoxy ethylamine, which shares a structural resemblance with 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine, focusing on its hydrated complexes and generic β-blocker molecules. The research aimed at understanding the hydrogen bonding, rigidity, and structural influence of bound water molecules, providing insights into the physicochemical properties and potential applications of similar compounds in medicinal chemistry and drug design (Macleod & Simons, 2004).

Antidopaminergic Activity

Habernickel (2003) discussed the anti-dopaminergic properties of 2-Substituted-5-thienyl-benzyl-isopropoxy-fluorophenoxy-ethylamine derivatives, indicating their potential in treating schizophrenia, dependency, and neurodegenerative disorders. This study highlights the broader therapeutic applications of compounds structurally related to 2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine, emphasizing their neuroleptic, neuroprotective, and anti-addictive activities (Habernickel, 2003).

Neuromuscular Blocking Property

Research by Takiuchi (1964) on the neuromuscular blocking properties of several anti-histaminics, including 2-isopropyl-5-methyl phenoxy-ethyl-diethylamine, sheds light on the potential neuromuscular applications of related compounds. This study contributes to understanding the mechanism of action of these compounds at the neuromuscular junction, which could inform the development of new therapeutic agents for muscular disorders (Takiuchi, 1964).

properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)11-5-4-10(3)8-12(11)14-7-6-13/h4-5,8-9H,6-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXYWKZEEIITOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241372
Record name 2-[5-Methyl-2-(1-methylethyl)phenoxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Isopropyl-5-methyl-phenoxy)-ethylamine

CAS RN

26583-34-6
Record name 2-[5-Methyl-2-(1-methylethyl)phenoxy]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26583-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[5-Methyl-2-(1-methylethyl)phenoxy]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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